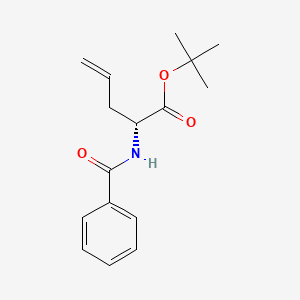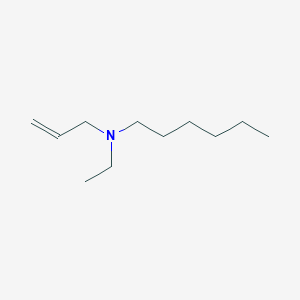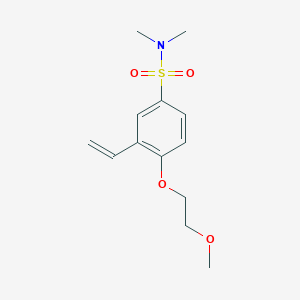
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is a complex organic compound with a unique structure that includes a pentenoic acid backbone, a benzoylamino group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- typically involves multiple steps. One common method starts with the preparation of 4-pentenoic acid, which is then reacted with benzoyl chloride to form the benzoylamino derivative. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)-
- 4-Pentenoic acid, 2-(benzoylamino)-, methyl ester
- 4-Pentenoic acid, 2-(benzoylamino)-, ethyl ester
Uniqueness
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is unique due to its specific stereochemistry (2R) and the presence of the tert-butyl ester group. This configuration can influence its reactivity, biological activity, and interactions with molecular targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
923276-13-5 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-benzamidopent-4-enoate |
InChI |
InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)/t13-/m1/s1 |
Clave InChI |
CVHCJRLNQKTYKG-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CC=C)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)




![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



